Tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate
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Overview
Description
Tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate is an organic compound that features a tert-butyl group, a hydroxy group, and a carbamate group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-3-methylcyclohexanone. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-oxo-3-methylcyclohexylcarbamate.
Reduction: Formation of 3-hydroxy-3-methylcyclohexylcarbamate.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl alcohol: A simple tertiary alcohol with similar structural features but lacking the carbamate group.
3-hydroxy-3-methylcyclohexanone: A ketone with a similar cyclohexane ring structure but without the carbamate group.
Tert-butyl carbamate: A carbamate compound with a tert-butyl group but lacking the cyclohexane ring.
Uniqueness
Tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-3-methylcyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-6-5-7-12(4,15)8-9/h9,15H,5-8H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMVAIAUVIUSBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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